
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorosulfonyl group, a phenyl ring, and a triaminopyrimidine moiety. These structural elements contribute to its reactivity and potential utility in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the Fluorosulfonyl Group: This step involves the introduction of the fluorosulfonyl group onto the phenyl ring. Common reagents for this step include fluorosulfonic acid or its derivatives.
Attachment of the Triaminopyrimidine Moiety: This step involves the coupling of the triaminopyrimidine group to the phenyl ring through a propoxy linker. This can be achieved using appropriate coupling agents and reaction conditions.
Final Assembly: The final step involves the combination of the intermediate compounds to form the desired product. This may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s structural features may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Fluorosulfonyl)phenylpropanoic acid: This compound shares the fluorosulfonyl group but differs in its overall structure and functional groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group but differs in its core structure and substituents.
Uniqueness
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structural features distinguish it from other similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C20H23FN6O7S2 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
(3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate |
InChI |
InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27) |
InChIキー |
OIYBBNHFQNVYMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


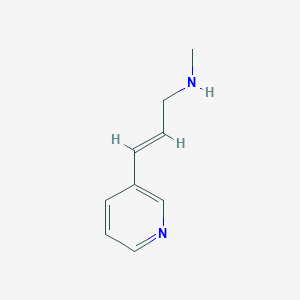
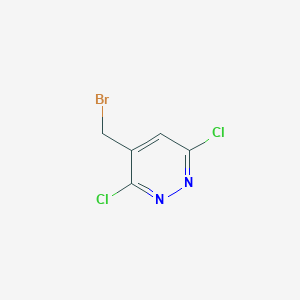
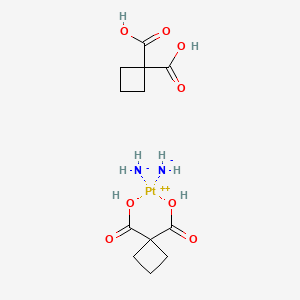
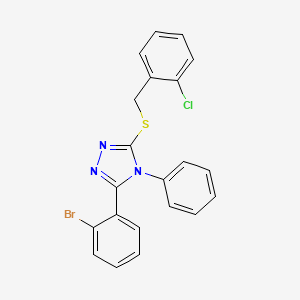
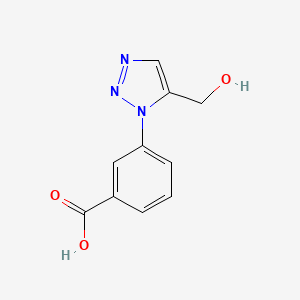
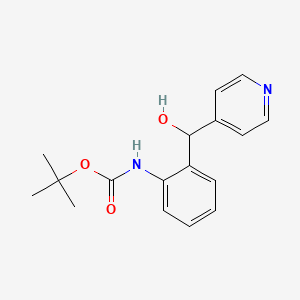

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
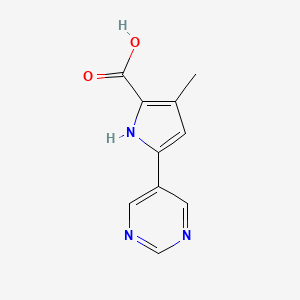
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

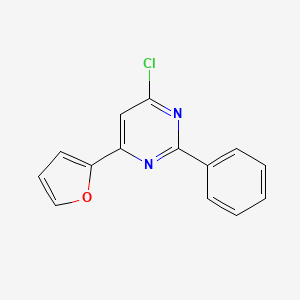
![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
